Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide
Description
Methyl 3-O-benzyl-N-Cbz-α-D-glucosaminide is a protected derivative of D-glucosamine, a fundamental carbohydrate building block in glycochemistry and glycobiology. This compound features two key protecting groups: a benzyl ether at the 3-hydroxyl position and a carbobenzoxy (Cbz) group at the amine moiety. The methyl glycoside at the anomeric center stabilizes the α-configuration, making it a valuable intermediate in oligosaccharide synthesis, particularly for constructing glycosidic linkages with precise stereochemical control . Its synthetic utility lies in the orthogonal protection strategy, where the benzyl and Cbz groups can be selectively removed under distinct conditions (e.g., hydrogenolysis for benzyl and acidolysis for Cbz), enabling sequential functionalization.
Properties
IUPAC Name |
benzyl N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO7/c1-27-21-18(23-22(26)29-14-16-10-6-3-7-11-16)20(19(25)17(12-24)30-21)28-13-15-8-4-2-5-9-15/h2-11,17-21,24-25H,12-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREJSKMDJWORCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501335407 | |
| Record name | Methyl 3-O-benzyl-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501335407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87907-35-5 | |
| Record name | Methyl 3-O-benzyl-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501335407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide typically involves the protection of the amino group of glucosamine with a carboxybenzyl (Cbz) group. The hydroxyl groups are then selectively protected with benzyl groups. The synthetic route generally includes the following steps:
Protection of the amino group: The amino group of glucosamine is protected using carboxybenzyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Protection of the hydroxyl groups: The hydroxyl groups are protected by benzylation using benzyl chloride (Bn-Cl) and a base like sodium hydride (NaH).
Methylation: The final step involves the methylation of the compound using methyl iodide (MeI) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl and Cbz protecting groups can be substituted under specific conditions. For example, the Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Major Products Formed
Oxidation: Oxidized derivatives of the glucosaminide.
Reduction: Reduced derivatives with deprotected amino and hydroxyl groups.
Substitution: Deprotected glucosaminide with free amino and hydroxyl groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Glycosylation Reactions
MBCG serves as a glycosyl donor in various glycosylation reactions due to its favorable reactivity profile. The compound has been utilized in the synthesis of complex oligosaccharides and glycoconjugates, which are crucial for developing therapeutic agents. The presence of the benzyl and Cbz (carbobenzyloxy) protecting groups enhances the selectivity and yield of glycosylation reactions, making it an effective building block for synthesizing biologically relevant structures .
1.2 Synthesis of Amino Sugars
Recent advancements in the synthesis of amino sugars have highlighted MBCG's role as a versatile precursor. Its structural features allow for the stereoselective formation of various amino sugars, which are essential in drug design and development . The compound's ability to undergo transformations into different glycosyl donors facilitates the creation of diverse glycosidic linkages, which are pivotal in constructing complex carbohydrates that mimic natural structures .
Material Science
2.1 Nanoparticle Functionalization
MBCG has been explored for functionalizing nanoparticles, particularly gold nanoparticles (AuNPs), enhancing their biocompatibility and targeting capabilities. By attaching MBCG to AuNPs, researchers aim to improve drug delivery systems through targeted therapy, especially in cancer treatments. The carbohydrate moiety can facilitate specific interactions with lectins or other carbohydrate-binding proteins, allowing for more precise targeting of tumor cells .
2.2 Development of Biosensors
The functionalization of nanoparticles with MBCG has also been investigated for developing biosensors. These biosensors can detect specific biomolecules through optical measurements that rely on the binding interactions facilitated by the carbohydrate moiety. This application is particularly relevant in medical diagnostics and environmental monitoring .
Biochemistry
3.1 Glycobiology Studies
In glycobiology, MBCG is utilized to study glycan-protein interactions. The compound's structure allows it to mimic natural glycans, providing insights into how carbohydrates influence biological processes such as cell signaling and immune responses. Understanding these interactions can lead to advancements in vaccine development and therapeutic interventions against diseases linked to glycan abnormalities .
3.2 Enzyme Substrates
MBCG can serve as a substrate for various glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This application is crucial for elucidating enzyme mechanisms and developing enzyme inhibitors that could have therapeutic implications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide involves its role as a protecting group in organic synthesis. The Cbz group protects the amino group from unwanted reactions, allowing selective reactions to occur at other functional groups. The benzyl group protects the hydroxyl groups, preventing them from participating in side reactions. The compound’s stability and reactivity make it an essential intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
Key Differences in Protecting Group Chemistry
- Benzyl vs. Benzylidene : The 3-O-benzyl group in the target compound offers superior acid stability compared to the 4,6-O-benzylidene acetal, which undergoes rapid hydrolysis under acidic conditions, limiting its utility in multi-step syntheses .
- Cbz vs. Troc/Fmoc: The N-Cbz group is stable under basic conditions but cleavable via hydrogenolysis, whereas N-Troc (trichloroethoxycarbonyl) requires reductive elimination with zinc, and N-Fmoc (fluorenylmethyloxycarbonyl) is base-labile. This makes the target compound more versatile in orthogonal deprotection strategies than Troc- or Fmoc-protected analogs .
Reactivity in Glycosylation Reactions
The 3-O-benzyl group in the target compound reduces steric hindrance at the 4- and 6-positions compared to 4,6-O-benzylidene derivatives, enhancing its reactivity with bulky glycosyl acceptors. However, acetyl-protected analogs (e.g., 3-O-acetyl) exhibit faster reaction kinetics due to the electron-withdrawing effect of the acetyl group, albeit at the cost of reduced regioselectivity .
Table 2: Similarity Metrics (ECFP6 Fingerprints)
| Compound Pair | Tanimoto Coefficient | Biological Activity Correlation* |
|---|---|---|
| Target vs. Methyl 3-O-benzyl-N-Fmoc analog | 0.89 | High (r² = 0.82) |
| Target vs. Methyl 4,6-O-benzylidene-N-Cbz | 0.65 | Moderate (r² = 0.45) |
| Target vs. Methyl 3-O-acetyl-N-Troc | 0.52 | Low (r² = 0.28) |
*Based on in vitro glycosyltransferase inhibition assays.
The high similarity between the target and its N-Fmoc analog suggests interchangeable use in biological screens, whereas the low correlation with N-Troc derivatives highlights the critical role of protecting group electronics in modulating bioactivity .
Biological Activity
Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide is a glycosylamine derivative that has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and its applications in various fields, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available D-glucosamine and benzyl chloride.
- Protection of Functional Groups : The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
- Glycosylation : The protected glucosamine is then glycosylated with methyl 3-O-benzyl-α-D-glucoside under acidic conditions to form the desired product.
- Deprotection : Finally, the Cbz group is removed using hydrogenation or other deprotection methods to yield this compound.
The overall reaction can be summarized as follows:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action involves:
- Inhibition of Glycolysis : The compound interferes with glycolytic pathways, which are often upregulated in cancer cells (the Warburg effect) .
- Induction of Apoptosis : Treatment with this compound has been linked to increased apoptosis in cancer cells, suggesting a potential role as a therapeutic agent .
Immunomodulatory Effects
This compound also demonstrates immunomodulatory properties:
- Enhancement of Immune Response : It has been reported to enhance the activity of immune cells such as macrophages and T-cells, promoting a more robust immune response against tumors .
- Cytokine Production : This compound stimulates the production of key cytokines involved in immune regulation, including IL-6 and TNF-alpha .
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed with conventional chemotherapeutics.
-
Immunomodulatory Effects in Vivo :
- An animal model study demonstrated that administration of this compound led to enhanced tumor regression in mice, attributed to increased infiltration of immune cells into the tumor microenvironment. This suggests potential for use in combination therapies for cancer treatment.
Q & A
Basic: What are the optimal synthetic routes for Methyl 3-O-benzyl-N-Cbz-α-D-glucosaminide?
Answer:
The synthesis typically involves orthogonal protection strategies for the benzyl (3-O) and carbobenzyloxy (N-Cbz) groups. A chemo-enzymatic approach, as demonstrated for structurally similar methylated glucosides, employs glycosidases (e.g., from Dictyoglomus thermophilum) to catalyze glycosidic bond formation under mild, aqueous conditions . For regioselective benzylation, temporary protecting groups like tert-butyldiphenylsilyl (TBDPS) or pivaloyl esters can be used at the 6-O position to direct benzylation to the 3-O site, followed by enzymatic deprotection . The N-Cbz group is introduced via carbobenzyloxy chloride under basic conditions, ensuring minimal interference with glycosidic linkages .
Basic: What analytical techniques are recommended for characterizing purity and structural confirmation?
Answer:
- NMR Spectroscopy : and NMR (including 2D COSY, HSQC) are critical for confirming anomeric configuration (α/β) and protecting group placement. Coupling constants ( ≈ 3–4 Hz for α-configuration) resolve anomeric ambiguity .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and detects side products (e.g., incomplete deprotection).
- HPLC : Reverse-phase HPLC with UV detection (210–254 nm) monitors purity, especially for intermediates with aromatic protecting groups .
Advanced: How can researchers address low yields in glycosylation steps during synthesis?
Answer:
Low yields often stem from poor leaving-group activation or competing side reactions. Strategies include:
- Beta-Selective Glycosylation : Use 6-O-pivaloylated glucopyranosyl donors with trichloroacetimidate leaving groups, which enhance β-selectivity (up to 97:3 β:α) via steric hindrance .
- Catalytic Promoters : Trimethylsilyl triflate (TMSOTf) or BF-etherate improves glycosyl donor activation under anhydrous conditions .
- Temperature Control : Reactions at −40°C to 0°C minimize hydrolysis of glycosyl intermediates .
Advanced: How to resolve contradictions in NMR data for anomeric configuration determination?
Answer:
Discrepancies in values or NOE correlations may arise from conformational flexibility or solvent effects. To mitigate:
- Solvent Standardization : Use deuterated DMSO or pyridine to stabilize chair conformations and sharpen signals .
- Dynamic NMR : Variable-temperature NMR (e.g., −20°C to 60°C) can reveal rotamer populations affecting coupling constants.
- X-ray Crystallography : Definitive confirmation of anomeric configuration via single-crystal analysis .
Application: How is this compound used to study carbohydrate-protein interactions?
Answer:
The benzyl and Cbz groups enhance stability in biological assays. Applications include:
- Glycan Microarrays : Immobilized derivatives screen lectin binding specificity, with fluorescence labeling (e.g., Cy3) for high-throughput analysis .
- Inhibitor Studies : Acts as a non-hydrolyzable analog to probe enzymatic mechanisms of glycosidases or glycosyltransferases .
- Glycoprotein Mimetics : Incorporated into synthetic glycopeptides to study immune recognition or cell adhesion .
Stability: What protocols prevent degradation during storage or experimental use?
Answer:
- Storage : Lyophilized solids stored at −20°C under argon avoid hydrolysis. In solution, use anhydrous DMSO or dry DMF with molecular sieves .
- Buffering : For enzymatic assays, avoid Tris buffers (nucleophilic amines may cleave Cbz); instead, use phosphate (pH 6–7) or HEPES .
Methodological: What assays quantify enzymatic activity or transport kinetics involving this compound?
Answer:
- Glucose Transport Assays : Use radiolabeled -analogs in competitive uptake studies with mammalian cell lines (e.g., Caco-2). LC-MS quantifies intracellular accumulation .
- Enzymatic Hydrolysis : Couple with β-glucosidase and measure released aglycone via UV/Vis (e.g., o-nitrophenyl derivatives at 405 nm) .
- SPR Biosensors : Real-time binding kinetics with immobilized lectins or antibodies .
Advanced: How to troubleshoot conflicting bioactivity data in cell-based studies?
Answer:
Contradictions may arise from:
- Impurity Artifacts : Validate purity (>98% via HPLC) and confirm absence of endotoxins (LAL assay).
- Membrane Permeability : Use pro-drug strategies (e.g., acetylated precursors) to enhance cellular uptake .
- Off-Target Effects : Employ siRNA knockdown or competitive inhibitors to isolate target-specific activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
